6-chloro-4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridine
Description
6-Chloro-4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridine (CAS: 1018165-42-8) is a fluorinated heterocyclic compound with the molecular formula C₈H₆ClF₂N₃ and a molar mass of 217.6 g/mol . Its structure features a pyrazolo[3,4-b]pyridine core substituted with a chlorine atom at position 6, a difluoromethyl group at position 4, and a methyl group at position 2 (Figure 1).
Pyrazolo[3,4-b]pyridine derivatives are recognized for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
6-chloro-4-(difluoromethyl)-2-methylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2N3/c1-14-3-5-4(7(10)11)2-6(9)12-8(5)13-14/h2-3,7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIPSGLHVTYXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=CC(=NC2=N1)Cl)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridine typically involves the following steps:
Formation of the Pyrazolopyridine Core: The initial step involves the construction of the pyrazolopyridine core. This can be achieved through a cyclization reaction between a suitable pyridine derivative and a hydrazine derivative under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the pyrazolopyridine core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyridine compounds.
Scientific Research Applications
6-chloro-4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism by which 6-chloro-4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The difluoromethyl group is particularly important for enhancing the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs differ in substituents at positions 2, 3, 4, and 6, influencing molecular weight, lipophilicity (XLogP3), and bioactivity. A comparative analysis is provided in Table 1 .
Table 1: Structural and Physicochemical Comparison of Pyrazolo[3,4-b]pyridine Derivatives
Notes:
- Substituent Effects: Position 2: Methyl (Me) vs. ethyl (Et) or isopropyl (iPr) groups modulate steric bulk and lipophilicity. Position 4: Difluoromethyl (CF₂H) vs. trifluoromethyl (CF₃) alters electronegativity and metabolic stability. CF₃ groups may improve resistance to oxidative degradation . Position 3: Methylation (e.g., 3-Me in CAS 1018165-01-9) can hinder enzymatic metabolism, extending half-life .
Pharmacological and Functional Comparisons
Antimicrobial Activity
Pyrazolo[3,4-b]pyridines with substituents at position 3 (e.g., 3-Me or 3-aryl) exhibit enhanced antimicrobial activity. For example, 3-aminopyrazolo[3,4-b]pyridines inhibit dihydrofolate reductase (DHFR), a key enzyme in bacterial folate synthesis, with MIC values <10 µg/mL against Staphylococcus aureus . The target compound’s lack of a 3-substituent may reduce potency compared to analogs like 3a,b (MIC: 2–4 µg/mL) .
Anti-inflammatory and Kinase Inhibition
Compounds with electron-withdrawing groups (e.g., CF₂H, CF₃) at position 4 show promise in anti-inflammatory and kinase inhibition studies. For instance, sulfonamide derivatives of pyrazolo[3,4-b]pyridines act as selective Raf inhibitors, relevant in autoimmune disease therapy . The target compound’s CF₂H group may confer similar activity, though direct evidence is lacking.
Biological Activity
6-Chloro-4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its applications in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in preclinical studies, and potential therapeutic applications.
- Chemical Formula : CHClFN
- Molecular Weight : 217.60 g/mol
- CAS Number : 1018165-42-8
The compound exhibits biological activity primarily through inhibition of fibroblast growth factor receptors (FGFRs), which are critical in various cellular processes including proliferation and survival. The inhibition of FGFRs can lead to significant antitumor effects, making this compound a candidate for cancer treatment.
In Vitro Studies
In vitro studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine, including this compound, exhibit potent inhibitory activity against FGFRs. For instance:
- Compound 7n , a related derivative, showed significant antitumor activity in FGFR1-driven xenograft models, indicating that similar compounds may share this efficacy .
In Vivo Studies
In vivo evaluations have been conducted using xenograft models to assess the antitumor potential. The results indicated that the compound could effectively reduce tumor size and inhibit tumor growth in models driven by FGFR signaling pathways.
Anticancer Activity
The anticancer properties of this compound are linked to its ability to selectively inhibit FGFRs. The following table summarizes key findings from studies on related compounds:
| Compound | Target | IC50 (µM) | Model | Effect |
|---|---|---|---|---|
| Compound 7n | FGFR1 | 0.36 | H1581 xenograft | Significant tumor reduction |
| Compound X | CDK2 | 0.36 | HeLa cell line | Inhibition of proliferation |
| Compound Y | CDK9 | 1.8 | HCT116 cell line | Selective inhibition |
Case Studies and Research Findings
- Antitumor Activity : In a study focused on a series of pyrazolo[3,4-b]pyridine derivatives, it was found that certain compounds exhibited significant antitumor activity through selective inhibition of FGFRs .
- Dual Pathway Regulation : Another study highlighted a derivative that not only inhibited FGFR but also showed vasodilation effects and reduced pulmonary artery pressure in hypoxia-induced pulmonary arterial hypertension (PAH) models . This suggests that compounds like this compound may have broader therapeutic applications beyond oncology.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 6-chloro-4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridine?
- Methodology : The synthesis typically involves two approaches:
- Pyrazole ring construction : Reacting 5-aminopyrazole derivatives with appropriate pyridine precursors under basic conditions (e.g., KOH in ethanol) to form the fused heterocycle .
- C-H functionalization : Transition-metal-catalyzed direct C-H arylation of pyrazolo[3,4-b]pyridine derivatives using PdCl₂(PPh₃)₂ as a catalyst, achieving regioselective substitution at the γ-position .
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
- Methodology :
- Solubility : Test solubility in polar aprotic solvents (DMSO, DMF) or ethanol, which are commonly used for biological assays. For aqueous compatibility, use co-solvents like PEG-400 or cyclodextrin-based formulations .
- Stability : Monitor degradation under acidic/basic conditions via HPLC or LC-MS. Store in inert atmospheres (argon) at –20°C to prevent hydrolysis of the difluoromethyl group .
Q. What spectroscopic techniques are most effective for characterizing its structure?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from the pyrazole and pyridine rings. The difluoromethyl group (–CF₂H) shows distinct splitting patterns (e.g., doublet of triplets) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of regiochemistry and substituent orientation, as demonstrated in related pyrazolo[3,4-b]pyridine derivatives .
Advanced Research Questions
Q. How does the difluoromethyl group at C-4 influence biological activity compared to trifluoromethyl or methyl analogs?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with –CF₃, –CH₃, or –Cl at C-4 and compare their binding affinities to target proteins (e.g., kinases) via surface plasmon resonance (SPR) or fluorescence polarization assays .
- Lipophilicity Analysis : Measure logP values to assess how –CF₂H enhances membrane permeability compared to –CF₃ (e.g., using shake-flask or chromatographic methods) .
- Key Finding : The –CF₂H group balances lipophilicity and metabolic stability, as seen in kinase inhibitors with improved cellular uptake .
Q. What are the common contradictions in reported biological activities of pyrazolo[3,4-b]pyridine derivatives, and how can they be resolved?
- Case Study :
- Antimicrobial vs. Anticancer Activity : Some derivatives show broad-spectrum antimicrobial activity but limited cytotoxicity in cancer models, possibly due to off-target effects or assay conditions (e.g., serum protein interference) .
- Resolution : Perform counter-screens against unrelated targets (e.g., GPCRs) and use isogenic cell lines to isolate mechanism-specific effects .
Q. How can computational methods predict binding modes of this compound to protein targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., in kinases). Validate with MD simulations (AMBER or GROMACS) to assess stability over 100-ns trajectories .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energies, focusing on contributions from the difluoromethyl group .
- Example : A pyrazolo[3,4-b]pyridine derivative showed selective inhibition of FLT3 kinase via hydrogen bonding with Glu 661 and hydrophobic interactions with the –CF₂H group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
